N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide
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Overview
Description
N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a biphenyl core linked to a carbohydrazide group, with a 3,7-dimethylocta-2,6-dien-1-ylidene moiety attached. Its distinct structure makes it an interesting subject for research in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide typically involves the condensation of biphenyl-4-carbohydrazide with 3,7-dimethylocta-2,6-dien-1-al. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or carbohydrazide moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms added.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide analogs: Compounds with similar structures but different substituents on the biphenyl or carbohydrazide moieties.
Biphenyl-4-carbohydrazide derivatives: Compounds with variations in the carbohydrazide group or additional functional groups on the biphenyl core.
Uniqueness
N’-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]biphenyl-4-carbohydrazide stands out due to its unique combination of a biphenyl core and a 3,7-dimethylocta-2,6-dien-1-ylidene moiety. This structure imparts specific chemical and biological properties that make it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C23H26N2O |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]-4-phenylbenzamide |
InChI |
InChI=1S/C23H26N2O/c1-18(2)8-7-9-19(3)16-17-24-25-23(26)22-14-12-21(13-15-22)20-10-5-4-6-11-20/h4-6,8,10-17H,7,9H2,1-3H3,(H,25,26)/b19-16+,24-17+ |
InChI Key |
QHSPEFSLEWFWAG-WKAVQYMISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=N/NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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